N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide
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Overview
Description
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The presence of the triazoloquinazoline core structure contributes to its potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets, leading to various changes in the biological system. The specific interactions would depend on the exact nature of the target.
Biochemical Pathways
Given the broad range of potential targets and biological activities of triazole compounds , it’s likely that multiple pathways could be affected. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the potential for interaction with a variety of enzymes and receptors , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds with triethylamine as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other biologically active compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by bacteria and viruses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the triazoloquinazoline core. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-12(27)21-10-11-22-18-15-4-2-3-5-16(15)26-19(23-18)17(24-25-26)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSLBJDVLWKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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